3-Amino-4-(2-methylsulfonylethylamino)benzamide
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Overview
Description
“3-Amino-4-(2-methylsulfonylethylamino)benzamide” is a chemical compound that is used as a building block in the synthesis of many drug candidates . It’s a crucial raw material and intermediate in the synthesis of these candidates .
Synthesis Analysis
The synthesis of this compound involves a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents are carefully screened to obtain the desired product . The synthesis process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex due to the presence of two amine groups in different chemical environments . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Scientific Research Applications
Synthesis and Characterization
Polymer Synthesis and Applications : A study by Saxena et al. (2003) focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds with applications in materials science. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, suggesting potential utility in high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Water Purification Technologies : Padaki et al. (2012) described the synthesis of novel polymers for use in water purification technologies, specifically sea water desalination. The study emphasizes the significance of these materials in addressing global water scarcity challenges by improving the efficiency of desalination processes (Padaki, Isloor, Ismail, & Abdullah, 2012).
Novel Compound Synthesis for Therapeutic Research
Cancer Research : Yılmaz et al. (2015) explored the synthesis of indapamide derivatives with pro-apoptotic activity as anticancer agents. This research underscores the potential of structurally similar compounds in therapeutic applications, highlighting their role in developing new treatments for cancer (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Advanced Material Development
Polyamide Synthesis : Research by Jeon et al. (2022) on the synthesis of colorless and transparent polyimide films using various diamine monomers indicates the importance of such compounds in the development of advanced materials. These findings are crucial for applications requiring high-performance, optically clear polymers (Jeon, Kwac, Kim, & Chang, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-4-(2-methylsulfonylethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-17(15,16)5-4-13-9-3-2-7(10(12)14)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYMPIHFNWWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC1=C(C=C(C=C1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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